![molecular formula C8H12NO2P B13973193 [5-(Dimethylphosphoryl)pyridin-3-yl]methanol](/img/structure/B13973193.png)
[5-(Dimethylphosphoryl)pyridin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylphosphinyl)-3-pyridinemethanol is an organophosphorus compound that features a pyridine ring substituted with a dimethylphosphinyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylphosphinyl)-3-pyridinemethanol typically involves the reaction of 3-pyridinemethanol with dimethylphosphine oxide under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the hydroxyl group of 3-pyridinemethanol, followed by the addition of dimethylphosphine oxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 5-(Dimethylphosphinyl)-3-pyridinemethanol may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylphosphinyl)-3-pyridinemethanol can undergo various chemical reactions, including:
Oxidation: The dimethylphosphinyl group can be oxidized to form dimethylphosphine oxide.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Dimethylphosphine oxide derivatives.
Reduction: Various phosphine derivatives.
Substitution: Substituted pyridinemethanol derivatives.
Scientific Research Applications
5-(Dimethylphosphinyl)-3-pyridinemethanol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(Dimethylphosphinyl)-3-pyridinemethanol involves its interaction with specific molecular targets. The dimethylphosphinyl group can interact with metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, the hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Dimethylphosphine oxide: Shares the dimethylphosphinyl group but lacks the pyridine ring.
3-Pyridinemethanol: Contains the pyridine ring and hydroxymethyl group but lacks the dimethylphosphinyl group.
Dimethylphosphinylmethylamine: Contains a dimethylphosphinyl group attached to a methylamine instead of a pyridine ring.
Properties
Molecular Formula |
C8H12NO2P |
|---|---|
Molecular Weight |
185.16 g/mol |
IUPAC Name |
(5-dimethylphosphorylpyridin-3-yl)methanol |
InChI |
InChI=1S/C8H12NO2P/c1-12(2,11)8-3-7(6-10)4-9-5-8/h3-5,10H,6H2,1-2H3 |
InChI Key |
ROXZXSVOGANDSL-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CN=CC(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13973119.png)
![(R)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13973131.png)
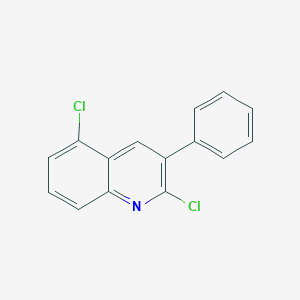
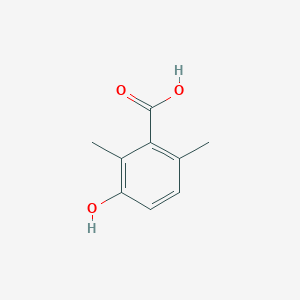

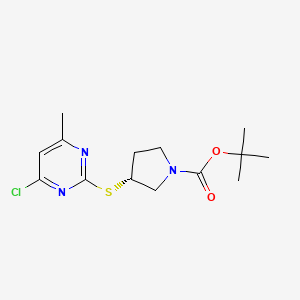


![1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-](/img/structure/B13973167.png)

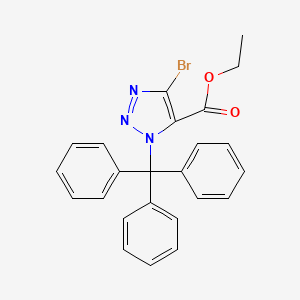

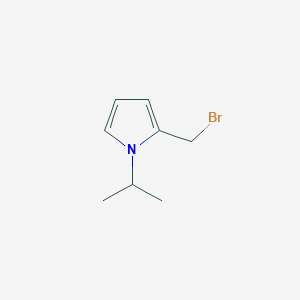
![Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate](/img/structure/B13973213.png)
